![molecular formula C33H30O6 B1649317 Dracoflavan C2 CAS No. 194794-50-8](/img/structure/B1649317.png)
Dracoflavan C2
Overview
Description
Dracoflavan C2 is a compound with the molecular formula C33H30O6 . It is one of the constituents of Dragon’s Blood, a resin produced by plants of the genus Daemonorops .
Synthesis Analysis
The structure and stereochemistry of Dracoflavan C2 were established by chemical degradation and extensive NMR analysis . The mechanism of formation common to other constituents of the resin involves oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .Molecular Structure Analysis
The molecular structure of Dracoflavan C2 is characterized by a complex arrangement of atoms and bonds. The IUPAC name for Dracoflavan C2 is (1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol .Chemical Reactions Analysis
The formation of Dracoflavan C2 involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .Physical And Chemical Properties Analysis
Dracoflavan C2 has a molecular weight of 522.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 4 .Scientific Research Applications
Origin and Structure
Dracoflavan C2 is a type of A-type deoxyproanthocyanidin, a class of flavonoids. It is one of the constituents of Dragon’s Blood, a resin produced by plants of the genus Daemonorops (Palmae). The structure and stereochemistry of Dracoflavan C2 were established by chemical degradation and extensive NMR analysis .
Control of High Blood Glucose
Food scientists have identified Dracoflavan C2 as a potent and highly selective inhibitor to control high blood glucose. For diabetic patients, it is highly desired to control high blood glucose levels after meals. Dracoflavan C2 shows comparable activity as acarbose inhibiting against pancreatic α-amylase. Remarkably, Dracoflavan C2 has no inhibitory activity for intestinal α-glucosidase, which is the primary target of acarbose. Such high selectivity makes Dracoflavan C2 a promising natural alternative for controlling high blood glucose levels after meals with minimal flatulence and discomfort .
Mechanism of Action
Target of Action
Dracoflavan C2, a compound isolated from Dragon’s Blood, a resin produced by plants of the genus Daemonorops , has been found to have inhibitory activity against pancreatic α-amylase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
It is known that it inhibits the action of pancreatic α-amylase . This inhibition slows down the digestion of carbohydrates, thereby controlling the rise of blood glucose levels after meals.
Biochemical Pathways
The biochemical pathway affected by Dracoflavan C2 involves the digestion of carbohydrates. By inhibiting pancreatic α-amylase, Dracoflavan C2 slows down the breakdown of complex carbohydrates into simpler sugars. This results in a slower absorption of sugars in the intestines, leading to a more controlled increase in blood glucose levels .
Result of Action
The primary result of Dracoflavan C2’s action is the control of post-meal blood glucose levels. By inhibiting pancreatic α-amylase, it slows down carbohydrate digestion and sugar absorption, leading to a more gradual increase in blood glucose levels . This can be particularly beneficial for individuals with conditions like diabetes, where blood glucose control is crucial.
properties
IUPAC Name |
(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-UCSIYHMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@]3(C[C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dracoflavan C2 | |
CAS RN |
194794-50-8 | |
Record name | Dracoflavan C2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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